3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
thiophen-3-yl-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N3O2S/c13-12(14,15)11-16-9(17-20-11)7-1-3-18(5-7)10(19)8-2-4-21-6-8/h2,4,6-7H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GETCORHYGYBRFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles under acidic or basic conditions. The thiophene and pyrrolidine moieties are introduced through subsequent coupling reactions, often utilizing palladium-catalyzed cross-coupling techniques such as Suzuki-Miyaura coupling .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxadiazole ring can produce corresponding amines .
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. A study demonstrated that compounds similar to 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole showed promising results against various cancer cell lines. For instance, derivatives with similar structures were tested for antiproliferative activity against human cancer cell lines such as A375 (melanoma) and MCF-7 (breast cancer), showing IC50 values in the low micromolar range .
Antimicrobial Activity
Another area of application is antimicrobial activity. Derivatives of oxadiazole have been synthesized and evaluated for their efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. In one study, compounds demonstrated minimum inhibitory concentration (MIC) values between 10.8 and 111.3 µM, indicating good antibacterial properties .
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazole derivatives has also been investigated. Compounds similar to the target structure were tested in carrageenan-induced paw edema models in rats. Results indicated a significant reduction in inflammation compared to standard treatments like Indomethacin .
Neuropharmacological Effects
Recent studies have explored the neuropharmacological effects of oxadiazole derivatives. Some compounds exhibited anticonvulsant properties in animal models, suggesting potential applications in treating epilepsy and other neurological disorders .
Case Study 1: Anticancer Efficacy
A synthesized oxadiazole compound was evaluated for its anticancer activity against several human cancer cell lines. The study found that the compound inhibited cell proliferation effectively, with an IC50 value of 15 µM against MCF-7 cells. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Case Study 2: Antibacterial Properties
In a comparative study of various oxadiazole derivatives, one compound exhibited an MIC of 10.8 µM against Candida albicans, showcasing its potential as an antifungal agent alongside its antibacterial properties. This study highlights the versatility of oxadiazoles in treating both bacterial and fungal infections .
Mechanism of Action
The mechanism of action of 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the structure-activity relationship of the compound.
Comparison with Similar Compounds
Structural Analogues and Key Substituents
Table 1: Structural and Functional Comparison of Compound A with Analogues
Key Comparative Insights
Substituent Impact on Activity :
- The 5-position substituent significantly influences bioactivity. 1d (5-chlorothiophene) induces apoptosis in cancer cells, while SEW2871 (5-phenylthiophene-CF₃) acts as a sphingosine-1-phosphate receptor agonist . Compound A ’s 5-CF₃ group may enhance metabolic stability but requires functional validation.
- The 3-position pyrrolidine-thiophene carbonyl in Compound A contrasts with simpler aryl groups (e.g., 3-CF₃-phenyl in 1d ). This complexity could modulate target specificity or pharmacokinetics .
Suzuki-Miyaura coupling (used in 1d and SEW2871) is common for introducing aryl/heteroaryl groups .
Physicochemical Properties: The trifluoromethyl group (-CF₃) is a recurring motif, improving lipophilicity and resistance to oxidative metabolism . Pyrrolidine vs.
Contradictions and Limitations
- Despite structural similarities, 1d (anticancer) and SEW2871 (immunomodulatory) exhibit divergent activities, underscoring the role of substituent fine-tuning .
Biological Activity
The compound 3-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data tables.
Structure and Synthesis
The compound features a unique combination of functional groups that may enhance its biological activity. The thiophene moiety is known for its role in various pharmacological properties, while the trifluoromethyl group can influence lipophilicity and metabolic stability. The synthesis typically involves multi-step organic reactions, including the condensation of thiophene derivatives with pyrrolidine and subsequent modifications to form the oxadiazole ring .
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The structural components, particularly the thiophene and oxadiazole rings, may play crucial roles in binding to these targets .
Anticancer Activity
Recent studies have indicated that compounds with similar oxadiazole structures exhibit significant anticancer properties. For instance, a related study on oxadiazole derivatives demonstrated strong inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The most potent compounds showed IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil .
| Compound | Cell Line | IC50 (µM) | Standard Drug | Standard Drug IC50 (µM) |
|---|---|---|---|---|
| This compound | MCF-7 | TBD | 5-Fluorouracil | 24.74 |
| Related Oxadiazole Derivative | HCT-116 | TBD | Pemetrexed | 6.75 |
Antimicrobial Activity
In addition to anticancer properties, compounds containing oxadiazole rings have been evaluated for antimicrobial activity. Studies have shown that certain derivatives exhibit significant activity against Gram-positive bacteria and fungi. For example, one study reported an oxadiazole derivative with a minimum inhibitory concentration (MIC) of 7.9 µg/mL against Staphylococcus aureus .
Study 1: Anticancer Efficacy
A study conducted by Alam et al. synthesized several oxadiazole derivatives and tested their efficacy against MCF-7 cells. Compounds with structural similarities to our target compound showed promising results, indicating that modifications to the oxadiazole core can lead to enhanced anticancer activity .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial activities of various oxadiazole derivatives against Mycobacterium tuberculosis. One derivative exhibited an IC50 value of 62.5 µg/mL, suggesting potential as an anti-tuberculosis agent .
Q & A
Q. Key Methodological Steps :
- Amidoxime Preparation : React hydroxylamine with nitriles or esters to form amidoxime intermediates.
- Cyclization : Use coupling agents (e.g., EDCI, DCC) or base-mediated conditions (e.g., NaH, Cs₂CO₃) for ring closure .
- Purification : Silica gel chromatography (hexane:ethyl acetate gradients) or recrystallization .
How can structural contradictions in NMR data for 1,2,4-oxadiazole derivatives be resolved?
Advanced Research Question
Discrepancies in NMR assignments (e.g., chemical shifts for trifluoromethyl or thiophene groups) often arise from solvent effects, tautomerism, or impurities. For example, in 3-(trifluoromethyl)-1,2,4-oxadiazoles, the CF₃ group typically resonates at δ ~120–125 ppm in ¹⁹F NMR, while thiophene protons appear as multiplets in ¹H NMR (δ 6.8–7.5 ppm) .
Q. Resolution Strategies :
- 2D NMR : Use HSQC/HMBC to correlate protons and carbons, especially for distinguishing pyrrolidine and thiophene signals .
- Deuterated Solvent Screening : Compare DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts.
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation .
What is the role of the trifluoromethyl group in modulating the biological activity of 1,2,4-oxadiazoles?
Advanced Research Question
The CF₃ group enhances metabolic stability, lipophilicity, and target binding via hydrophobic/electrostatic interactions. In apoptosis-inducing oxadiazoles (e.g., 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole), the CF₃ group increases potency against cancer cell lines (e.g., T47D breast cancer cells, IC₅₀ < 1 µM) by stabilizing interactions with hydrophobic pockets in targets like TIP47 .
Q. Experimental Validation :
- SAR Studies : Replace CF₃ with Cl, CH₃, or H to assess activity loss .
- Molecular Docking : Use Glide or AutoDock to simulate CF₃ interactions with receptor sites (e.g., IGF II binding protein) .
How can enantioselective synthesis be achieved for chiral pyrrolidine-containing 1,2,4-oxadiazoles?
Advanced Research Question
Chiral centers in the pyrrolidine ring (e.g., at position 3) require asymmetric catalysis. For example, iridium-catalyzed amination of allylic acetates with secondary amines achieves >97% enantiomeric excess (ee) in related compounds like (S)-5-(1-(but-3-en-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole .
Q. Methodology :
- Catalyst Selection : Use [Ir(cod)Cl]₂ with chiral phosphoramidite ligands.
- Reaction Optimization : Adjust solvent (DME), temperature (50°C), and stoichiometry.
- Analysis : Supercritical fluid chromatography (SFC) for ee determination .
What computational tools are recommended for predicting the physicochemical properties of this compound?
Basic Research Question
Lipinski’s Rule of Five and QSAR models guide property prediction. Tools include:
- ADMET Prediction : SwissADME for logP, solubility, and bioavailability.
- DFT Calculations : Gaussian09 for optimizing geometry and electrostatic potential maps .
- Docking : Glide (Schrödinger) for binding affinity estimation .
Validation : Compare computed logP (e.g., ~3.5) with experimental HPLC-derived values .
How does the thiophene-3-carbonyl moiety influence pharmacokinetic properties?
Advanced Research Question
The thiophene group enhances π-π stacking with aromatic residues in target proteins, while the carbonyl improves solubility via hydrogen bonding. In vivo studies of analogs (e.g., WIN 63843) show improved oral bioavailability (F > 50%) due to balanced lipophilicity (logD ~2.8) .
Q. Experimental Approaches :
- Plasma Stability Assays : Incubate compound in human plasma (37°C, 24h) and quantify via LC-MS.
- Caco-2 Permeability : Measure apparent permeability (Papp) to predict intestinal absorption .
Table 1: Comparative Synthesis Routes for 1,2,4-Oxadiazoles
| Precursor | Conditions | Yield | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Amidoxime + Methyl ester | NaH, THF, reflux | 47–90% | >95% | |
| Carbodiimide-mediated | EDCI, DCM, RT | 65% | 98% | |
| Iridium-catalyzed | [Ir(cod)Cl]₂, DME, 50°C | 99% | 99% ee |
What analytical techniques are critical for confirming the purity of this compound?
Basic Research Question
- HPLC-MS : Reverse-phase C18 column (ACN:H₂O gradient) with UV/ELS detection.
- Elemental Analysis : Validate %C, %H, %N within ±0.4% of theoretical values.
- NMR Purity : Ensure absence of extraneous peaks in ¹H/¹³C spectra .
How can researchers address low yields in the final cyclization step?
Advanced Research Question
Low yields (<30%) often result from steric hindrance or competing side reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
